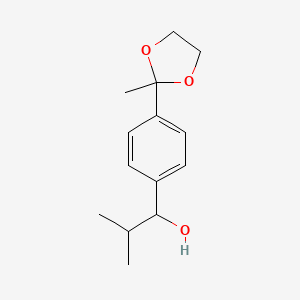
2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol is an organic compound that features a dioxolane ring, a phenyl group, and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the phenyl group may interact with aromatic receptors, influencing biological activity.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and propanol moieties.
2-Methyl-1,3-dioxolane: Shares the dioxolane ring but differs in the substitution pattern.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a dioxolane ring with a hydroxymethyl group, used in similar applications.
Uniqueness
2-Methyl-1-(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)propan-1-ol is unique due to its combination of a dioxolane ring, phenyl group, and propanol moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
2-methyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H20O3/c1-10(2)13(15)11-4-6-12(7-5-11)14(3)16-8-9-17-14/h4-7,10,13,15H,8-9H2,1-3H3 |
InChIキー |
HRTXLJBYGKNLJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)C2(OCCO2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
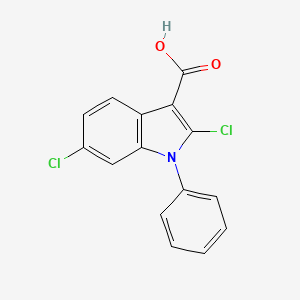
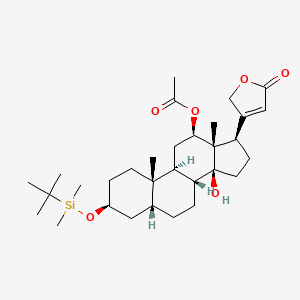
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
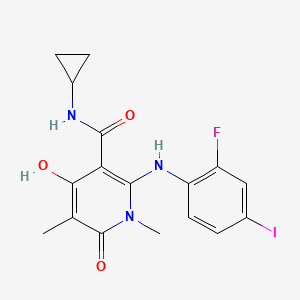
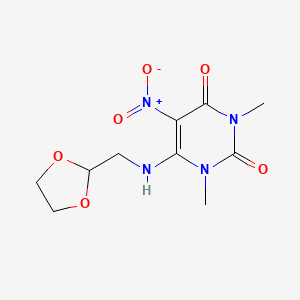
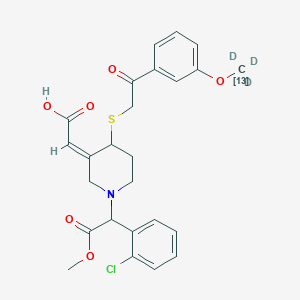
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
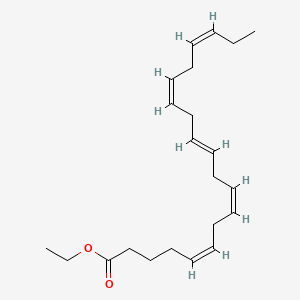

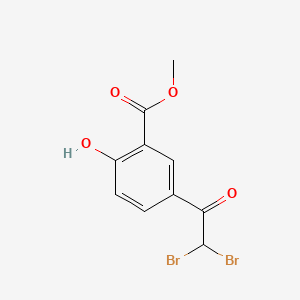
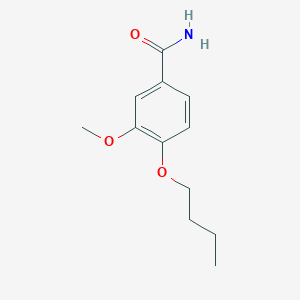

![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
